N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that has attracted significant attention from the scientific community due to its potential therapeutic applications. BMS-986165 is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the regulation of immune responses.
Mechanism of Action
N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines that play a role in the pathogenesis of autoimmune and inflammatory diseases. By inhibiting TYK2, this compound disrupts the signaling of these cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in several animal models of autoimmune and inflammatory diseases. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
One advantage of N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide is its high selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
Future research on N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide could focus on investigating its potential therapeutic applications in other autoimmune and inflammatory diseases, as well as exploring its mechanisms of action in more detail. Additionally, research could be conducted on developing more potent and selective TYK2 inhibitors with longer half-lives for improved clinical efficacy.
Scientific Research Applications
N-butyl-4-[methyl(phenylsulfonyl)amino]benzamide has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In a phase 2 clinical trial, this compound demonstrated significant efficacy in the treatment of moderate to severe psoriasis, with a favorable safety profile.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-butylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-4-14-19-18(21)15-10-12-16(13-11-15)20(2)24(22,23)17-8-6-5-7-9-17/h5-13H,3-4,14H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHDBTNCVNXBQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.